4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate
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Overview
Description
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a nitrophenyl group, a dioxo group, and a methanoisoxazoloisoindol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The dioxo and methanoisoxazoloisoindol groups may also contribute to its biological effects by binding to specific proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-(3-nitrophenyl)-5,7-dioxo-4a,5,7,7a,8,8a-hexahydro-3aH-4,8-methanoisoxazolo[4,5-f]isoindol-6(4H)-yl)benzoate
- 1,4-Dimethylbenzene
Uniqueness
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. Its combination of nitrophenyl, dioxo, and methanoisoxazoloisoindol groups distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H19N3O7 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[4-[5-(3-nitrophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate |
InChI |
InChI=1S/C24H19N3O7/c1-11(28)33-15-7-5-13(6-8-15)26-23(29)18-16-10-17(19(18)24(26)30)22-20(16)21(25-34-22)12-3-2-4-14(9-12)27(31)32/h2-9,16-20,22H,10H2,1H3 |
InChI Key |
GXKGBBWXPSOKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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